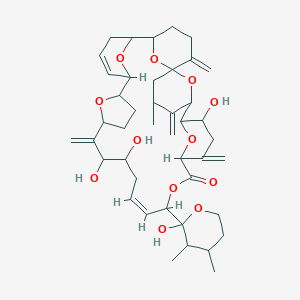
Goniodomin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Goniodomin A is a natural product isolated from a marine fungus. It is a potent inhibitor of protein synthesis and has been found to have various biological activities. Due to its unique structure and biological activity, Goniodomin A has attracted the attention of many researchers.
Mechanism of Action
The mechanism of action of Goniodomin A is not fully understood. However, it has been shown to inhibit protein synthesis by binding to the ribosome. It binds to the A-site of the ribosome and prevents the binding of aminoacyl-tRNA, which is essential for the elongation of the peptide chain.
Biochemical and Physiological Effects:
Goniodomin A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the angiogenesis (formation of new blood vessels) that is necessary for the growth and spread of tumors. In addition, Goniodomin A has been shown to have anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One advantage of using Goniodomin A in lab experiments is its potency. It is a potent inhibitor of protein synthesis and has been found to be effective at low concentrations. However, one limitation is its availability. Goniodomin A is a natural product, and its isolation from the marine fungus is challenging. It is also a complex molecule, and its synthesis requires multiple steps.
Future Directions
There are several future directions for research on Goniodomin A. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. In addition, further research is needed to optimize the synthesis of Goniodomin A and to improve its yield. Finally, more studies are required to evaluate the safety and toxicity of Goniodomin A in humans.
Conclusion:
In conclusion, Goniodomin A is a complex molecule with a unique structure and various biological activities. It has been found to be a potent inhibitor of protein synthesis and has shown promise as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action, optimize its synthesis, and evaluate its safety and toxicity in humans.
Scientific Research Applications
Goniodomin A has been found to have various biological activities, including antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of HIV and hepatitis C virus. In addition, Goniodomin A has been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
properties
CAS RN |
112923-40-7 |
|---|---|
Molecular Formula |
C43H60O12 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(19Z)-16,17,27-trihydroxy-21-(2-hydroxy-3,4-dimethyloxan-2-yl)-31-methyl-2,15,25,30-tetramethylidene-22,33,34,35,36,37-hexaoxahexacyclo[27.3.1.11,5.16,10.111,14.124,28]heptatriaconta-8,19-dien-23-one |
InChI |
InChI=1S/C43H60O12/c1-22-18-19-49-43(48,28(22)7)36-13-8-10-29(44)37(46)27(6)31-16-17-34(50-31)32-11-9-12-33(51-32)35-15-14-25(4)42(54-35)21-24(3)26(5)39(55-42)40-30(45)20-23(2)38(53-40)41(47)52-36/h8-9,11,13,22,24,28-40,44-46,48H,2,4-6,10,12,14-21H2,1,3,7H3/b13-8- |
InChI Key |
UBLDAHNUOSMNHW-JYRVWZFOSA-N |
Isomeric SMILES |
CC1CCOC(C1C)(C2/C=C\CC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |
SMILES |
CC1CCOC(C1C)(C2C=CCC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |
Canonical SMILES |
CC1CCOC(C1C)(C2C=CCC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |
synonyms |
goniodomin A goniodomin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



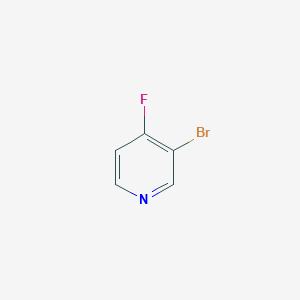
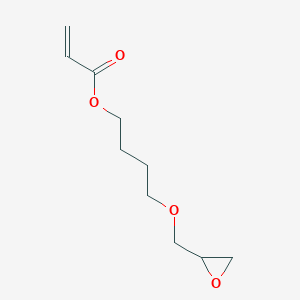
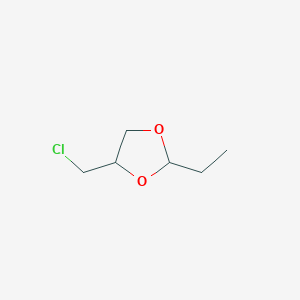
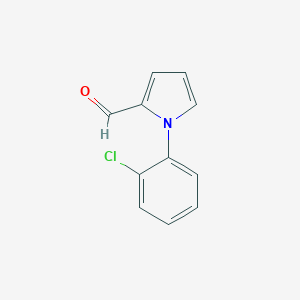

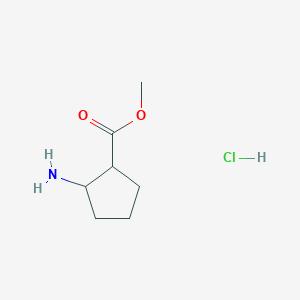





![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)

